molecular formula C7H13NO2 B2930916 1,7-Dioxaspiro[4.4]nonan-4-amine CAS No. 2137477-43-9

1,7-Dioxaspiro[4.4]nonan-4-amine

Cat. No.: B2930916
CAS No.: 2137477-43-9
M. Wt: 143.186
InChI Key: SQCXYJVIAWSZLK-UHFFFAOYSA-N
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Description

1,7-Dioxaspiro[4.4]nonan-4-amine is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.19 g/mol . It features a spirocyclic structure, which consists of two fused six-membered rings, each containing an oxygen atom. The spiro carbon atom connects these rings, imposing a specific spatial arrangement on substituents . This unique structure contributes to its stability and reactivity, making it a valuable compound in various scientific fields.

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with hazard statements H315, H318, and H335 . These codes indicate that it can cause skin irritation, serious eye damage, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,7-Dioxaspiro[4.4]nonan-4-amine can be synthesized through several methods. One common approach involves the alkylidenation of lactones using functionalized titanium carbenoid reagents. The resulting enol ethers undergo acid-catalyzed cyclization to form the spiroacetal structure. Another method includes the condensation of two molecules of γ-hydroxy carboxylic acids in the presence of sodium ethoxide, followed by decarboxylation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1,7-Dioxaspiro[4.4]nonan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1,7-Dioxaspiro[4.4]nonan-4-amine involves its interaction with molecular targets and pathways. The spirocyclic structure imposes a specific spatial arrangement, influencing its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 1,7-Dioxaspiro[4.4]nonan-4-amine is unique due to its specific spatial arrangement and reactivity, which contribute to its stability and diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .

Properties

IUPAC Name

1,7-dioxaspiro[4.4]nonan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6-1-3-10-7(6)2-4-9-5-7/h6H,1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCXYJVIAWSZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(C1N)CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137477-43-9
Record name 1,7-dioxaspiro[4.4]nonan-4-amine
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